N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide
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Overview
Description
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often include refluxing in ethanol or other solvents, with reaction times varying from a few hours to overnight .
Chemical Reactions Analysis
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules.
Biology: The compound has shown potential in antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide can be compared with other benzoxazole derivatives, such as:
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Known for its antimicrobial properties.
N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide: Used in various chemical syntheses.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H14ClIN2O2 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide |
InChI |
InChI=1S/C21H14ClIN2O2/c1-12-2-3-14(21-25-18-11-15(22)6-9-19(18)27-21)10-17(12)24-20(26)13-4-7-16(23)8-5-13/h2-11H,1H3,(H,24,26) |
InChI Key |
STBAWBVGXMHQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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